molecular formula C9H16N2O2 B123271 (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine CAS No. 145206-43-5

(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine

Cat. No. B123271
M. Wt: 184.24 g/mol
InChI Key: QVGDKBMGPDFUDM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine, also known as P2P, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. P2P is a pyrazine derivative that has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis. (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.

Biochemical And Physiological Effects

(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine has been found to exhibit various biochemical and physiological effects, including its ability to induce the production of reactive oxygen species (ROS) and to modulate the expression of various genes involved in cell proliferation and apoptosis. (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.

Advantages And Limitations For Lab Experiments

One advantage of using (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine in lab experiments is its relatively simple synthesis method. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many future directions for the study of (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine, including its potential use as a starting material for the preparation of novel pyrazine-containing compounds with various biological activities. (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine could also be further studied for its potential use as a precursor in the synthesis of pharmaceuticals and as a potential candidate for the development of anticancer and anti-inflammatory drugs. Additionally, further research could be conducted to better understand the mechanism of action of (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine and its potential toxicity.

Synthesis Methods

(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine can be synthesized using a variety of methods, including the Leuckart reaction, the reductive amination of pyruvic acid, and the reductive amination of 2,3-dihydrofuran. The Leuckart reaction involves the reaction of phenylacetone with formamide and hydrochloric acid, followed by reduction with sodium borohydride. The reductive amination of pyruvic acid involves the reaction of pyruvic acid with methylamine and sodium cyanoborohydride. The reductive amination of 2,3-dihydrofuran involves the reaction of 2,3-dihydrofuran with methylamine and sodium cyanoborohydride.

Scientific Research Applications

(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine has been found to exhibit various scientific research applications, including its potential use as a precursor in the synthesis of pharmaceuticals and as a starting material for the preparation of pyrazine-containing compounds. (2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine has also been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.

properties

CAS RN

145206-43-5

Product Name

(2R)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

(2R)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine

InChI

InChI=1S/C9H16N2O2/c1-4-5-7-9(13-3)10-6-8(11-7)12-2/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

QVGDKBMGPDFUDM-SSDOTTSWSA-N

SMILES

CCCC1C(=NCC(=N1)OC)OC

Canonical SMILES

CCCC1C(=NCC(=N1)OC)OC

Origin of Product

United States

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